![molecular formula C7H6N2S B039445 Thieno[3,2-b]pyridin-3-amine CAS No. 120208-33-5](/img/structure/B39445.png)
Thieno[3,2-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Thieno[3,2-b]pyridin-3-amine derivatives involves several innovative approaches. Microwave-assisted synthesis has been utilized for the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, offering fair to good yields under optimized conditions (Ankati & Biehl, 2010). Another method described involves a two-step process yielding thieno[3,2-b]pyridine with significant overall efficiency, highlighting electrophilic substitution and lithiation as key steps (Klemm & Louris, 1984). Additionally, regioselective lithiation of 3-methylthiopyridine has been employed as a crucial step in synthesizing thieno[3,2-b]pyridine derivatives, demonstrating the versatility of this approach (Comoy, Banaszak, & Fort, 2006).
Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]pyridin-3-amine and its derivatives has been extensively studied through various analytical techniques. For instance, X-ray crystallography has provided insights into the planarity of the thieno[2,3-b]pyridine ring system and the orientation of amino and carbonyl groups relative to the heterocyclic ring system (Zhang et al., 2009).
Chemical Reactions and Properties
Chemical modifications and reactions of Thieno[3,2-b]pyridin-3-amine derivatives have been explored, revealing a variety of functionalized compounds. Notably, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters showcases the compound's versatility in undergoing reactions to produce compounds with potential antianaphylactic activity (Wagner et al., 1993).
Scientific Research Applications
Reactions and Biological Interest
Compounds derived from reactions involving Thieno[3,2-b]pyridin-3-amine have shown promise in biological applications. For instance, the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with amines leads to the formation of substances like 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides and N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)amidines, which have shown potential, particularly for their antianaphylactic reactions (Böhm et al., 1992).
Anti-Proliferative Activities
Thieno[2,3-b]pyridines are known for their potent anti-proliferative activities against a range of human cancer cell lines. Research aimed at improving the solubility of these compounds while retaining their anti-proliferative actions has led to the discovery of Thieno[2,3-b]pyridines with enhanced aqueous solubility and potent inhibitory effects on cancer cell growth (Haverkate et al., 2021).
Antianaphylactic Activity
N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their derivatives, synthesized through the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with amines, have demonstrated antianaphylactic activity. This highlights the potential medicinal application of Thieno[3,2-b]pyridin-3-amine derivatives in treating allergic reactions (Wagner et al., 1993).
Fluorescence Properties
Studies on the substituent effects on absorption and fluorescence properties of Thieno[3, 2-c]Pyridine derivatives have been conducted. This research is significant for the development of materials with specific optical properties (Chavan et al., 2017).
Heterocyclic Synthesis
Thieno[2,3-b]pyridine-2-carboxylate has been used to construct a variety of new heterocyclic systems. This demonstrates the chemical versatility and utility of Thieno[3,2-b]pyridin-3-amine in synthetic chemistry, particularly in creating complex molecular structures (Madkour et al., 2010).
Photophysical and Biological Studies
Thieno[3,2-b]pyridine derivatives have been studied for their photophysical properties and potential as antitumor compounds. This research is crucial for understanding the interaction of these compounds with biological systems and their potential therapeutic applications (Carvalho et al., 2013).
Antitumor Drug Delivery
The use of magnetoliposomes as carriers for Thieno[3,2-b]pyridin-7-arylamines for antitumor purposes has been explored. This signifies the application of Thieno[3,2-b]pyridin-3-amine derivatives in advanced drug delivery systems for cancer treatment (Rodrigues et al., 2017).
Synthesis of Isoquinolines and Benzoisoquinolines
Thieno[3,2-c]pyridines have been synthesized via Ru-catalyzed oxidative coupling, with primary amines as directing groups. This method shows the role of Thieno[3,2-b]pyridin-3-amine in facilitating the synthesis of complex heterocyclic structures (Villuendas & Urriolabeitia, 2013).
Safety And Hazards
Future Directions
Thieno[3,2-b]pyridin-3-amine and its derivatives have potential therapeutic applications. For instance, they have been studied as potential anti-cancer agents targeting VEGFR-2 . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .
properties
IUPAC Name |
thieno[3,2-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNILVEIBHSZAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604033 |
Source
|
Record name | Thieno[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridin-3-amine | |
CAS RN |
120208-33-5 |
Source
|
Record name | Thieno[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.